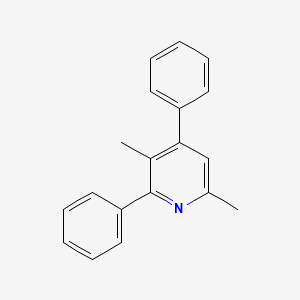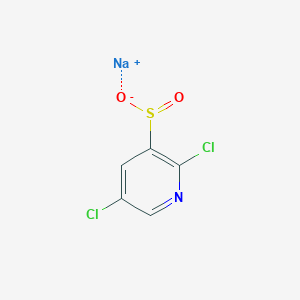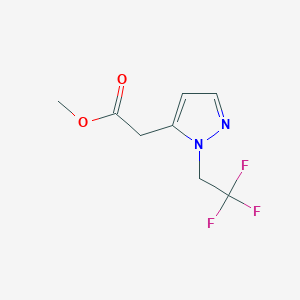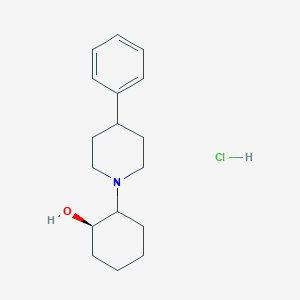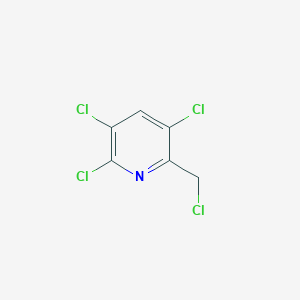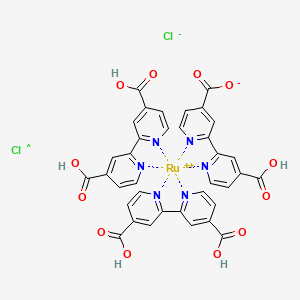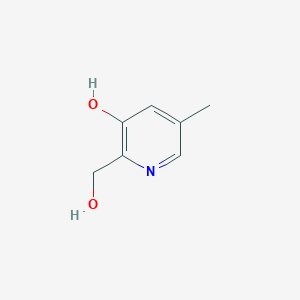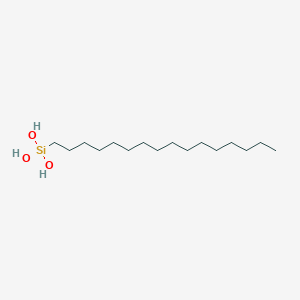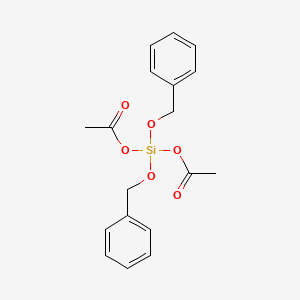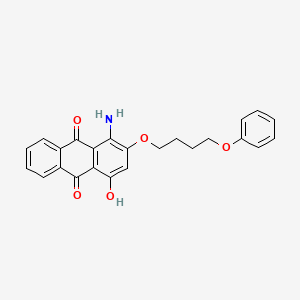
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties
Synthetic Routes and Reaction Conditions:
Gas Phase Fixed Bed Oxidation Method: This method involves heating anthracene in a vaporization chamber and mixing it with air in a ratio of 1:50 to 1:100.
Liquid Phase Oxidation Method: In this method, anthracene is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.
Industrial Production Methods:
Phthalic Anhydride Method: This involves the reaction of phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C, resulting in the formation of the anthraquinone derivative.
Carboxyl Synthesis Method: Benzene is reacted with carbon monoxide under high pressure (4.88 MPa) and at 200°C to produce the anthraquinone compound.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and vanadium pentoxide as catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitro compounds.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroquinones and other reduced derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione has several applications in scientific research:
作用機序
The compound exerts its effects primarily through interactions with cellular proteins and DNA. The amino and hydroxy groups facilitate binding to DNA, leading to potential disruptions in cellular processes. The phenoxybutoxy group enhances the compound’s hydrophobic interactions, allowing it to penetrate cellular membranes more effectively . These interactions can result in the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for anticancer research .
類似化合物との比較
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Similar in structure but lacks the butoxy group, resulting in different solubility and reactivity properties.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains a methoxy group instead of the phenoxybutoxy group, leading to variations in its chemical behavior and applications.
1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone:
Uniqueness: 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is unique due to the presence of the phenoxybutoxy group, which enhances its hydrophobic interactions and potential for membrane penetration. This makes it particularly valuable in applications requiring strong interactions with cellular membranes and proteins .
特性
CAS番号 |
62592-00-1 |
|---|---|
分子式 |
C24H21NO5 |
分子量 |
403.4 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO5/c25-22-19(30-13-7-6-12-29-15-8-2-1-3-9-15)14-18(26)20-21(22)24(28)17-11-5-4-10-16(17)23(20)27/h1-5,8-11,14,26H,6-7,12-13,25H2 |
InChIキー |
DNIGXAQMJSGHCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)

